
5-Iodoquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodoquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodoquinazoline typically involves the iodination of quinazoline derivatives. One common method is the direct iodination of quinazoline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Another approach involves the use of iodinating reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in the presence of a catalyst. These reactions are often performed under mild conditions and provide high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodoquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of substituted quinazoline derivatives.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides, which have distinct chemical and biological properties.
Reduction Reactions: Reduction of this compound can yield quinazoline derivatives with different oxidation states, such as dihydroquinazolines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, quinazoline N-oxides, and dihydroquinazolines, each with unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound has shown promising activity as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical research.
Medicine: 5-Iodoquinazoline derivatives have demonstrated significant anticancer, antimicrobial, and anti-inflammatory activities. They are being investigated as potential therapeutic agents for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-Iodoquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives of this compound act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to the inhibition of cancer cell proliferation and angiogenesis. The iodine atom enhances the binding affinity of the compound to these targets, thereby increasing its biological activity.
Comparación Con Compuestos Similares
5-Iodoquinazoline can be compared with other halogenated quinazoline derivatives, such as 5-Chloroquinazoline and 5-Bromoquinazoline. While all these compounds share a similar quinazoline core structure, the presence of different halogen atoms imparts distinct chemical and biological properties. For instance, this compound generally exhibits higher reactivity and biological activity compared to its chloro and bromo counterparts due to the larger size and higher polarizability of the iodine atom.
List of Similar Compounds
- 5-Chloroquinazoline
- 5-Bromoquinazoline
- 5-Fluoroquinazoline
- 6-Iodoquinazoline
These compounds are also studied for their potential therapeutic applications and serve as valuable intermediates in organic synthesis.
Propiedades
Fórmula molecular |
C8H5IN2 |
|---|---|
Peso molecular |
256.04 g/mol |
Nombre IUPAC |
5-iodoquinazoline |
InChI |
InChI=1S/C8H5IN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H |
Clave InChI |
JSHCFEGQIBSBOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=NC=C2C(=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (S)-2-[2-Amino-3-(3,4-dihydroxyphenyl)-N-methylpropanamido]acetate Hydrochloride](/img/structure/B13679423.png)
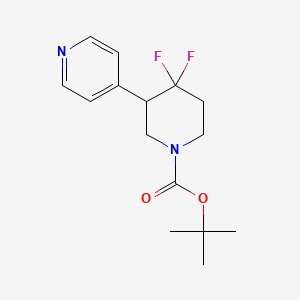
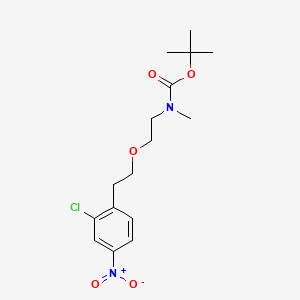
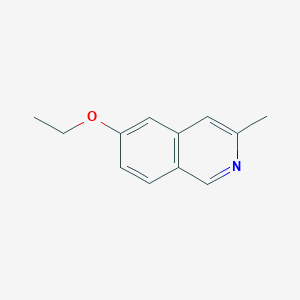

![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)
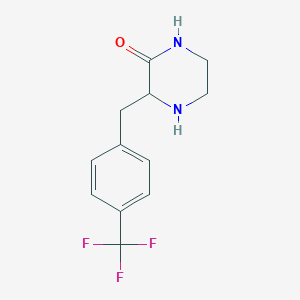
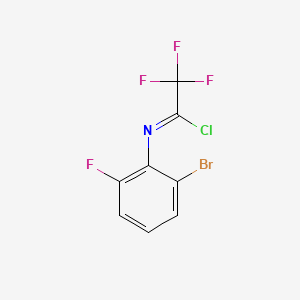
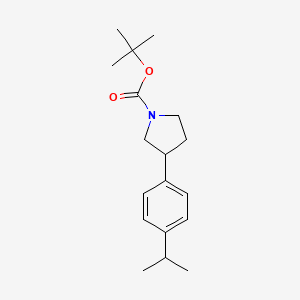
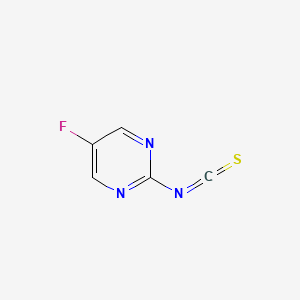
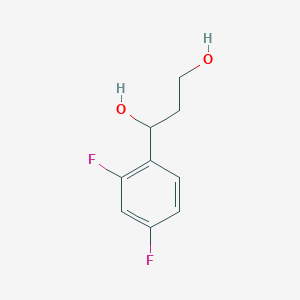
![6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13679503.png)
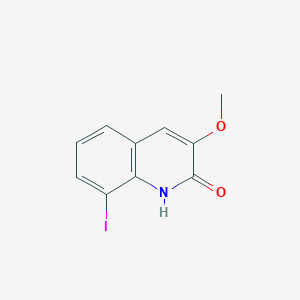
![2-[3,5-Bis(trifluoromethyl)phenyl]-4-methylpyrrole](/img/structure/B13679511.png)
